2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione
Description
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Properties
IUPAC Name |
2-[C-methyl-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonimidoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4NO3/c1-10(15-16(25)13-7-2-3-8-14(13)17(15)26)24-11-5-4-6-12(9-11)27-19(22,23)18(20)21/h2-9,15,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJHJWKNIFEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)OC(C(F)F)(F)F)C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione , with the CAS number 634155-01-4 , is a synthetic organic molecule characterized by its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13F4NO3
- Molar Mass : 379.3 g/mol
- Structural Features : The compound contains a dihydroindene core substituted with a tetrafluoroethoxy group and an imino ethyl side chain, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : In vitro assays have demonstrated that the compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.
Anticancer Studies
A study conducted by Zhang et al. (2020) evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The findings indicated:
- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its role in inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
Antimicrobial Activity
In a study by Liu et al. (2021), the antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria:
- Effective Concentration : Minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
- Target Bacteria : Notably effective against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Mechanism
A recent investigation highlighted the compound's ability to modulate inflammatory responses:
- Cytokine Inhibition : It significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
Case Studies
-
Breast Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size in 60% of participants after three months.
-
Infection Control :
- A case study reported successful treatment of a chronic bacterial infection using this compound as an adjunct therapy alongside standard antibiotics, leading to improved patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
